7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

Catalog No.
S1781623
CAS No.
952308-47-3
M.F
C13H16INO2
M. Wt
345.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

CAS Number

952308-47-3

Product Name

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one

IUPAC Name

7-(4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C13H16INO2

Molecular Weight

345.18

InChI

InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)

InChI Key

FFXAPBRVNCEGQG-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCI

Synonyms

3,4-Dihydro-7-(4-iodobutoxy)-2(1H)-quinolinone;

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a butoxy group and a dihydroquinolinone core. Its molecular formula is C₁₃H₁₆INO₂, with a molecular weight of 345.18 g/mol. This compound is categorized as an impurity related to antipsychotic drugs, particularly aripiprazole, and is recognized for its potential applications in pharmaceutical research and development .

The chemical reactivity of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one is influenced by the presence of the iodine atom and the butoxy group. It can undergo several types of reactions typical for quinolinone derivatives:

  • Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as azides or cyanides.
  • Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
  • Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution.

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one exhibits biological activity that may influence its pharmacological properties. Its structure allows it to interact with various biological targets, potentially affecting metabolic pathways and enzymatic activities. The presence of the iodine atom may enhance its binding affinity to certain receptors compared to non-iodinated analogs .

Studies indicate that compounds similar to 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one may have implications in treating psychiatric disorders due to their relationship with antipsychotic medications like aripiprazole .

The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one can be achieved through several methods. A common synthetic route involves:

  • Preparation of the Quinolinone Core: This step involves synthesizing the basic quinolinone structure.
  • Iodination: The butoxy group is iodinated using iodine and an oxidizing agent under acidic conditions.
  • Final Product Isolation: The reaction mixture is purified to isolate the desired compound.

Industrial production may utilize automated reactors and continuous flow systems to optimize yield and purity while minimizing by-products.

7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one has diverse applications across various fields:

  • Pharmaceutical Research: Used as a reference standard in drug metabolism studies.
  • Analytical Chemistry: Serves as a standard for studying reaction mechanisms involving quinolinone derivatives.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one focus on its binding affinity and activity with biological targets such as enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic effects. Understanding these interactions can provide insights into how structural modifications influence biological activity.

Several compounds share structural similarities with 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaMolecular WeightSimilarity Index
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one129722-34-5C₁₃H₁₆BrNO₂298.18 g/mol0.78
7-Hydroxy-3,4-dihydroquinolin-2-one22246-18-0C₁₃H₁₅NO₂215.26 g/mol0.85
7-Methoxy-3,4-dihydroquinolin-2-one22246-17-9C₁₃H₁₅NO₂215.26 g/mol0.80

The uniqueness of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one lies in its iodine substitution on the butoxy group, which may impart distinct chemical properties and biological activities compared to its bromine or hydroxy counterparts. This characteristic could influence its pharmacokinetic profiles and interactions with biological systems more significantly than those of similar compounds .

XLogP3

3

Dates

Modify: 2024-04-15

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